1-Boc-3-(methylaminomethyl)-3-fluoroazetidine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach. This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of alkyl boronic esters has been reported. This process involves a radical approach and is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Chemical Properties
- 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrates potential as a building block in medicinal chemistry. Its synthesis involves bromofluorination and subsequent transformations, highlighting its utility in creating novel fluorinated heterocyclic amino acids (Van Hende et al., 2009).
Application in Asymmetric Synthesis
- N-Boc-1,3-Oxazolidines, similar in structure to 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine, are used as chiral auxiliaries in asymmetric synthesis. Their role emphasizes the significance of the Boc group in stereoselective transformations (Agami & Couty, 2004).
Development of Antidepressants
- Bioisosteric modification of 3-α-oxyazetidine led to the synthesis of novel 3-aminoazetidine derivatives, including compounds structurally related to this compound. These derivatives exhibit potential as broad-spectrum antidepressants (Han et al., 2014).
Use in HIV Research
- The synthesis of certain fluorinated compounds involving Boc-protected intermediates demonstrates their role in the development of HIV inhibitors, illustrating the broader applicability of Boc-protected fluorinated compounds in antiviral research (Mayes et al., 2010).
Role in Peptide Chemistry
- Enantiopure heterocyclic Boc-protected dipeptidomimetics, related to the structure of this compound, have been synthesized for use in pseudopeptide synthesis. Their incorporation in biologically active peptides demonstrates their significance in the field of peptide chemistry (Borg et al., 1999).
Generation of Fluorinated Amino Acids
- The synthesis of N-Boc-protected azetidines and azetines, which are key building blocks in the creation of pharmaceutical compounds, further underscores the relevance of Boc-protected fluorinated compounds in the synthesis of novel amino acids (Hodgson et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-(methylaminomethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(11,7-13)5-12-4/h12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSSXCNTJURBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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